molecular formula C22H18ClNO3 B15037925 Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate

Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No.: B15037925
M. Wt: 379.8 g/mol
InChI Key: DQSNWTPXFQTVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and antileishmanial properties . The structure of this compound features a benzochromene core, which is a fused ring system combining benzene and chromene rings, with various functional groups attached, including an amino group, a chlorophenyl group, and an ethyl ester group.

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate

InChI

InChI=1S/C22H18ClNO3/c1-2-26-22(25)20-18(14-7-5-8-15(23)12-14)19-16-9-4-3-6-13(16)10-11-17(19)27-21(20)24/h3-12,18H,2,24H2,1H3

InChI Key

DQSNWTPXFQTVQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4C=C2)N

Origin of Product

United States

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